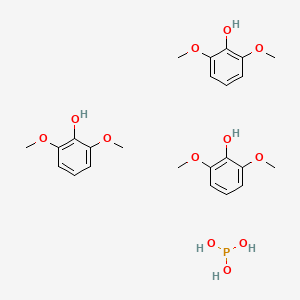
2,6-Dimethoxyphenol;phosphorous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxyphenol;phosphorous acid is a compound that combines the properties of both 2,6-dimethoxyphenol and phosphorous acid. 2,6-Dimethoxyphenol, also known as syringol, is a phenolic compound commonly found in the pyrolysis products of lignin. Phosphorous acid, on the other hand, is an inorganic compound with the formula H₃PO₃. This combination of organic and inorganic components makes the compound unique and versatile in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxyphenol typically involves the etherification of pyrogallic acid with dimethyl carbonate in the presence of a catalyst such as tetrabutylammonium bromide . This method is advantageous due to its high yield and purity, as well as its simplicity in post-treatment.
Industrial Production Methods
Industrial production of 2,6-dimethoxyphenol often employs continuous production methods using microreactors. These reactors enhance mass and heat transfer performance, improve process safety, and allow for efficient and green production .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as laccase, leading to the formation of dimers with higher antioxidant capacity.
Reduction: Involves the reduction of its odor when used in industrial applications.
Substitution: Catalytic cleavage of the C-O bond can lead to the formation of other methoxy-substituted compounds.
Common Reagents and Conditions
Common reagents used in these reactions include laccase, hydrogen peroxide, and various mediators such as ABTS and TEMPO . Reaction conditions often involve aqueous-organic media or biphasic systems to enhance reaction efficiency .
Major Products
Major products formed from these reactions include dimers with enhanced antioxidant properties and other methoxy-substituted phenolic compounds .
Aplicaciones Científicas De Investigación
2,6-Dimethoxyphenol;phosphorous acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-dimethoxyphenol involves its oxidation by enzymes such as laccase, leading to the formation of reactive radicals. These radicals can undergo various coupling reactions to form dimers, oligomers, or polymers . The molecular targets include phenolic substrates, and the pathways involve electron transfer and radical formation .
Comparación Con Compuestos Similares
Similar Compounds
4-Allyl-2,6-dimethoxyphenol: Another methoxy-substituted phenol with similar properties.
2-Methoxy-4-vinylphenol: A related compound used in similar applications.
Sinapyl alcohol: A phenolic compound with comparable antioxidant properties.
Uniqueness
2,6-Dimethoxyphenol stands out due to its high oxidation potential and versatility in various enzymatic reactions. Its ability to form dimers with enhanced antioxidant capacity makes it unique among similar compounds .
Propiedades
Número CAS |
391684-14-3 |
|---|---|
Fórmula molecular |
C24H33O12P |
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
2,6-dimethoxyphenol;phosphorous acid |
InChI |
InChI=1S/3C8H10O3.H3O3P/c3*1-10-6-4-3-5-7(11-2)8(6)9;1-4(2)3/h3*3-5,9H,1-2H3;1-3H |
Clave InChI |
UJHFCDIWBCJOHZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)O.COC1=C(C(=CC=C1)OC)O.COC1=C(C(=CC=C1)OC)O.OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


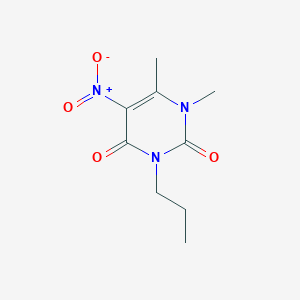
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
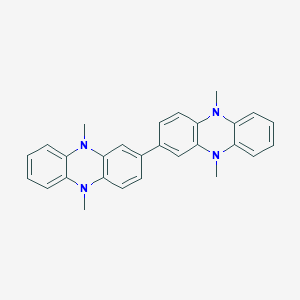
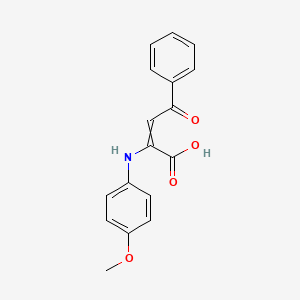
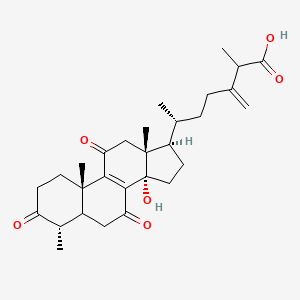
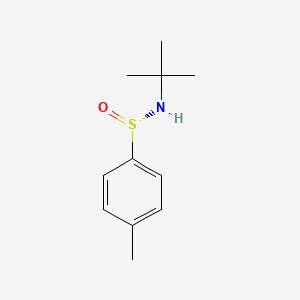
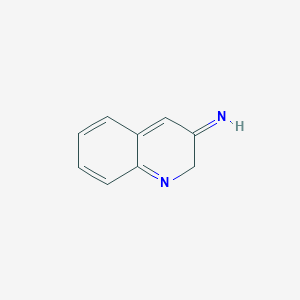
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
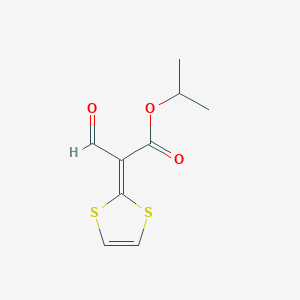
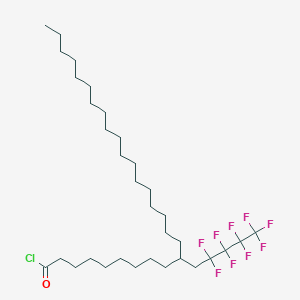
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)

![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)

